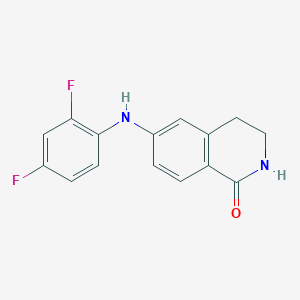![molecular formula C9H12O B12618887 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane CAS No. 916793-84-5](/img/structure/B12618887.png)
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a fused ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3-Oxatetracyclo[5300~1,5~Techniques like bioassay-guided purification and spectroscopic characterization are crucial for ensuring the purity and activity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for tandem reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and organism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione : Another structurally related compound with potential applications in organic synthesis .
8-Oxabicyclo[3.2.1]octane: Known for its biological activities, including anti-tumor properties.
11-Oxatricyclo[5.3.1.0]undecane: Features similar structural motifs and is used in various chemical syntheses.
Uniqueness
3-Oxatetracyclo[5300~1,5~0~2,4~]decane stands out due to its unique tetracyclic structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
916793-84-5 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-oxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C9H12O/c1-2-5-4-6-7-8(10-7)9(5,6)3-1/h5-8H,1-4H2 |
Clave InChI |
SZYNAZZQZMLZHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3C2(C1)C4C3O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


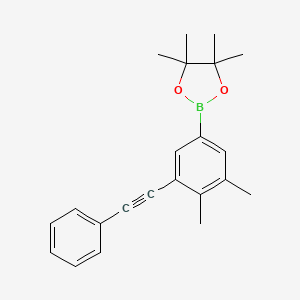
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
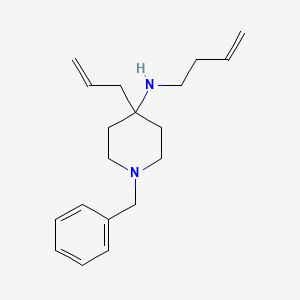

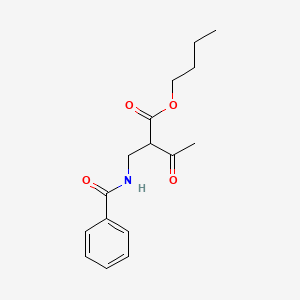
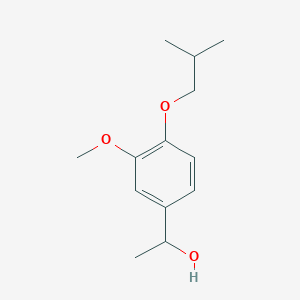
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
